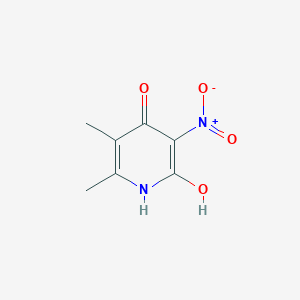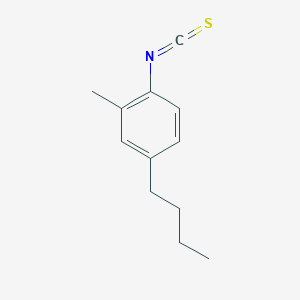
4-n-Butyl-2-methylphenyl isothiocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Isothiocyanates, including compounds structurally similar to 4-n-Butyl-2-methylphenyl isothiocyanate, are generally synthesized from cruciferous vegetables. They are known for their role in cancer prevention, possibly due to their ability to modify molecular pathways in cancer cells (Singh et al., 2019).
Molecular Structure Analysis
The molecular structure of isothiocyanates, including those related to 4-n-Butyl-2-methylphenyl isothiocyanate, has been studied extensively. For example, the structure of certain isothiocyanates has been analyzed in the context of their inhibitory effects on enzymes and carcinogens in rats and mice (Guo et al., 1993).
Chemical Reactions and Properties
Isothiocyanates, including similar compounds to 4-n-Butyl-2-methylphenyl isothiocyanate, undergo various chemical reactions. These reactions can involve the formation of complex molecular structures, as demonstrated in studies involving cycloaddition reactions with aryl isothiocyanates (Ibata et al., 1992).
Physical Properties Analysis
The physical properties of isothiocyanates are influenced by their molecular structure. Studies have been conducted to understand the impact of core substitution on physical properties like birefringence and mesomorphic properties in liquid crystal compounds, which could be relevant for understanding the physical properties of 4-n-Butyl-2-methylphenyl isothiocyanate (Herman et al., 2017).
Chemical Properties Analysis
The chemical properties of isothiocyanates similar to 4-n-Butyl-2-methylphenyl isothiocyanate include their interaction with different enzymes and their potential inhibitory effects on carcinogens. These properties have been the subject of extensive research, particularly in the context of cancer prevention and treatment (Morse et al., 1991).
Applications De Recherche Scientifique
Isothiocyanates are considered to be the most biologically active degradation products of glucosinolates, which are secondary metabolites of some plants, mainly from the Brassicaceae family . They are a class of important organic synthetic intermediates and are widely applied as chemoselective electrophiles in bioconjugate chemistry due to their tolerance toward aqueous reaction conditions .
-
Biologically Active Molecules
- Isothiocyanates are biologically active molecules found in several natural products and pharmaceutical ingredients .
- They are represented among natural products and pharmaceutical ingredients by the biologically relevant welwitindolinone and hapalindole alkaloids isolated from various algae species .
- Notably, glucosinolates, found as secondary metabolites in almost all plants, contain the –S-C=N- functional group and act as a precursor for various ITCs .
-
Synthesis of Isothiocyanates
- A new efficient method for the synthesis of isothiocyanates has been developed via the replacement reaction of phenyl isothiocyanate and the corresponding amines .
- This reaction was carried out under the protection of nitrogen and mild condition .
- The yields of some products could be more than 90% .
- This method has advantages with low toxicity, low cost, safety, less by-products and simple to operate .
Propriétés
IUPAC Name |
4-butyl-1-isothiocyanato-2-methylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NS/c1-3-4-5-11-6-7-12(13-9-14)10(2)8-11/h6-8H,3-5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJMLHJJEHDPCKW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=C(C=C1)N=C=S)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60427254 |
Source


|
| Record name | 4-n-Butyl-2-methylphenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60427254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-n-Butyl-2-methylphenyl isothiocyanate | |
CAS RN |
175205-37-5 |
Source


|
| Record name | 4-Butyl-1-isothiocyanato-2-methylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175205-37-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-n-Butyl-2-methylphenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60427254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

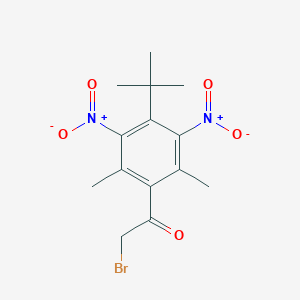

![3-(4-[(4-Fluorobenzyl)oxy]phenyl)acrylic acid](/img/structure/B61850.png)
![1,2,3,4,5,6-Hexakis[2-(methyldichlorosilyl)ethyl]benzene](/img/structure/B61851.png)
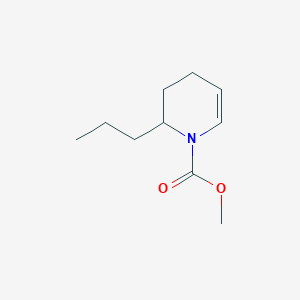
![6-Chloro-9-fluorobenz[g]isoquinoline-5,10-dione](/img/structure/B61863.png)
![4-[(E)-but-2-en-2-yl]-1-methylimidazole](/img/structure/B61867.png)
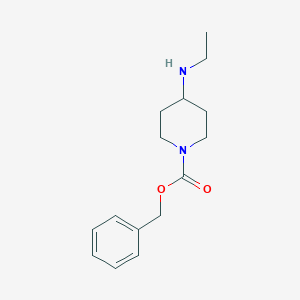
![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 2-methyl-, (1S-endo)-(9CI)](/img/structure/B61869.png)
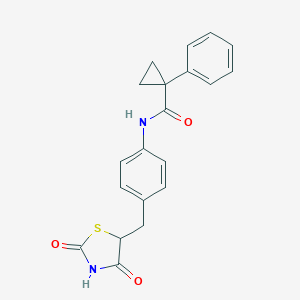
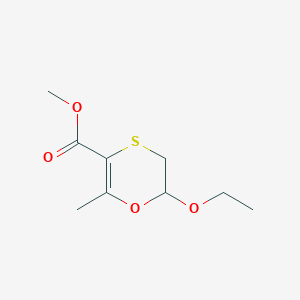
![N-Butyl-3,4,5-trimethoxy-N-(8-methyl-8-aza-bicyclo[3.2.1]oct-2-en-3-yl)-benzamide](/img/structure/B61876.png)
